molecular formula C12H16FNS B13246111 N-[2-(2-fluorophenyl)ethyl]thiolan-3-amine

N-[2-(2-fluorophenyl)ethyl]thiolan-3-amine

Cat. No.: B13246111
M. Wt: 225.33 g/mol
InChI Key: SBKDRBUOPBPIMU-UHFFFAOYSA-N
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Description

Significance of Thiolane Scaffolds in Modern Organic and Medicinal Chemistry

The thiolane unit, a saturated analog of thiophene (B33073), is a consequential motif in drug discovery. nih.gov Thiolane and its derivatives are found in numerous natural products and have demonstrated a wide array of impressive biological activities. nih.gov This has made them excellent candidates for therapeutic development. nih.gov The sulfur atom within the heterocyclic ring is a key feature, as it can enhance drug-receptor interactions through mechanisms like hydrogen bonding. nih.gov

Thiophene, the aromatic counterpart to thiolane, is considered a privileged pharmacophore in medicinal chemistry. nih.govrsc.org It is recognized for its electron-rich nature and its ability to act as a bioisosteric replacement for phenyl rings in structure-activity relationship (SAR) studies. nih.gov The versatility and significant biological activities of sulfur-containing heterocycles have cemented their importance in the pharmaceutical industry. benthamscience.com

Table 1: Reported Biological Activities of Thiolane and Thiophene-Based Compounds

Biological Activity Reference
Anti-viral nih.gov
Anti-cancer nih.govresearchgate.net
Anti-platelet nih.gov
α-glucosidase inhibition nih.gov
Anti-HIV nih.gov
Immunosuppressive nih.gov
Anti-microbial / Anti-bacterial nih.govnih.govnih.gov
Anti-inflammatory rsc.orgresearchgate.net
Anticonvulsant rsc.org

Role of Fluorinated Phenyl Ethylamine Moieties in Bioactive Compounds

The introduction of fluorine into organic molecules is a powerful and widely used strategy in modern medicinal chemistry. researchgate.netnih.gov Fluorine-containing pharmaceuticals represent a significant portion of commercially successful drugs. researchgate.netnih.gov The replacement of a hydrogen atom with fluorine can profoundly alter a molecule's properties due to fluorine's small size, high electronegativity, and the strength of the carbon-fluorine bond. nih.gov

When applied to the phenylethylamine scaffold, fluorination can modulate a range of critical parameters:

Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, increasing the drug's half-life. researchgate.net

Bioavailability: Changes in lipophilicity and membrane permeability can improve a compound's absorption and distribution. nih.govmdpi.com

Binding Affinity: Fluorine can alter the acidity or basicity of nearby functional groups and participate in unique interactions with biological targets, potentially enhancing binding affinity. researchgate.netmdpi.com

Biological Activity: The introduction of fluorine into the phenethylamine (B48288) nucleus can greatly impact the compound's activity, ranging from a marked loss to a significant enhancement or prolongation of its effects. researchgate.netnih.gov

For instance, studies on fluorinated phenethylamines have shown that the degree of fluorination can incrementally increase the potency and duration of effects compared to their non-fluorinated counterparts. researchgate.netnih.gov This strategic use of fluorine allows chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of bioactive compounds. researchgate.netnih.gov

Overview of the Research Landscape for N-[2-(2-fluorophenyl)ethyl]thiolan-3-amine and Related Structures

While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, the research landscape for related structures is active. The scientific interest is driven by the promising biological activities of both the thiolane/thiophene scaffold and fluorinated aromatic systems.

The synthesis of related compounds often involves multi-step processes. For example, the synthesis of various thiophene derivatives has been achieved through reactions like the condensation of thienyl-containing acids with amines or through cyclization reactions using reagents like thionyl chloride. mdpi.comgoogle.com Similarly, the synthesis of molecules containing fluorophenyl groups frequently employs coupling reactions, such as the Suzuki coupling, to attach the fluorinated ring to a core structure. mdpi.com

The biological evaluation of these related structures spans a wide range of therapeutic areas. Thiophene-3-carboxamide derivatives have been shown to possess antibacterial and antifungal activities. nih.gov Other research has focused on synthesizing benzimidazole (B57391) derivatives containing a chlorophenyl group, which also demonstrated antimicrobial properties. researchgate.netresearchgate.net The overarching goal of this research is to explore how combining these well-established pharmacophores can lead to the development of novel therapeutic agents. rsc.org The investigation into compounds like this compound is a logical extension of this strategy, aiming to leverage the beneficial properties of both the sulfur-containing heterocycle and the fluorinated phenylethylamine moiety.

Table of Mentioned Compounds

Compound Name
This compound
N-[2-(4-fluorophenyl)ethyl]thiolan-3-amine
2-thienylcarboxaldehyde
thiopheneacetic acid
(E)- and (Z)-2,3-di-(2-thienyl)acrylic acids
ethyl (E)-3-(2-furyl)-2-(2-thienyl)acrylate
ethyl (Z)-3-[5-(2-carboxy)ethenyl-2-furyl)]-2-[5-(2-carboxy-ethenyl)-(2-thienyl)]acrylate
3-chloro-5-{2-ethoxycarbonyl-2-[3'-chloro-2'-chlorocarbonyl-5'-thieno[3,2-b]thienyl]ethenyl} thieno[3,2-b]furan-carbonylchloride
6-chloro-2-{2-[3-chloro-2-(p-fluorophenylcarbamoyl)-5-thieno[3,2-b]thienyl]-2-{ethoxycarbonyl-ethenyl}thieno[3,2-b]furan-5-carbox-p-fluoroanilide
4-(4-fluorophenyl)-1H-pyrazol-5-amine
4-(2-fluorophenyl)-1H-pyrazol-5-amine
ethyl 3-oxo-3-phenylpropanoate
2-chloro-3-(4-chlorophenyl)-3, 4-dihydrobenzo[e] nih.govresearchgate.netnih.gov-oxazaphosphinine 2-sulfide
2-[(4-chlorophenylamino)methyl]phenol
(E)-N-[3-(methylamino)propyl]-3-(thiophene-2-yl) acrylamide (B121943)
N-protecting group-N-methyl-1, 3-propane diamine
(2E)-3-(2-thienyl) acrylic acid
(E)-N-[3-(methyl protecting group amino) propyl]-3-(thiophene-2-yl) acrylamide
2-(1-(4-chlorophenyl) ethyl)-1-(2-(diethylamino) ethyl)-1H-benzo[d]imidazol-5-amine

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16FNS

Molecular Weight

225.33 g/mol

IUPAC Name

N-[2-(2-fluorophenyl)ethyl]thiolan-3-amine

InChI

InChI=1S/C12H16FNS/c13-12-4-2-1-3-10(12)5-7-14-11-6-8-15-9-11/h1-4,11,14H,5-9H2

InChI Key

SBKDRBUOPBPIMU-UHFFFAOYSA-N

Canonical SMILES

C1CSCC1NCCC2=CC=CC=C2F

Origin of Product

United States

Synthetic Methodologies for N 2 2 Fluorophenyl Ethyl Thiolan 3 Amine

Strategies for Thiolane Ring Formation

The thiolane, or tetrahydrothiophene (B86538), ring is a five-membered saturated heterocycle containing a sulfur atom. getidiom.com Its synthesis can be achieved through various organic chemistry reactions.

A primary strategy for forming heterocyclic rings is through the cyclization of an appropriately substituted open-chain precursor. For the thiolane ring, this involves a carbon chain of four atoms reacting with a sulfur-donating reagent. One of the foundational methods in sulfur heterocycle synthesis is the Paal-Knorr thiophene (B33073) synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a sulfur source, such as phosphorus pentasulfide or Lawesson's reagent, to form a thiophene ring. While this method typically yields an aromatic thiophene, subsequent reduction can produce the saturated thiolane ring.

Another approach involves the reaction of tetrahydrofuran with hydrogen sulfide at elevated temperatures (e.g., 300°C) in the presence of a metal oxide catalyst like alumina (Al₂O₃). This process directly converts the oxygen-containing heterocycle into its sulfur analog, thiolane. researchgate.net Advanced methods also consider the use of sulfur monoxide precursors that can react with 1,3-dienes to generate cyclic sulfoxides, which can then be reduced to the corresponding thiolane. acs.org

Table 1: Selected Ring-Closure Strategies for Thiolane Synthesis

Method Precursors Sulfur Source Key Conditions Product Type
Paal-Knorr Synthesis 1,4-Dicarbonyl compounds Phosphorus Pentasulfide (P₄S₁₀) Heating Thiophene (requires reduction)
Heterocycle Conversion Tetrahydrofuran Hydrogen Sulfide (H₂S) High temperature, Al₂O₃ catalyst Thiolane

Intramolecular nucleophilic substitution provides a powerful route to cyclic structures. For tetrahydrothiophene synthesis, a common approach involves a bifunctional precursor containing both a nucleophilic thiol group and a leaving group on the same molecule. A base-promoted, intramolecular double SN2 displacement mechanism can be employed to form the ring with high stereospecificity. organic-chemistry.org

Another variant is the halocyclization of alkenoic thioesters. In this method, a reagent like N-bromoacetamide induces a cyclization to form a cyclic bromosulfide. This intermediate is labile and can readily undergo further nucleophilic substitution reactions to introduce other functionalities. organic-chemistry.org The reactivity of sulfur heterocycles towards nucleophiles is a key aspect of these synthetic strategies. uoanbar.edu.iq

Introducing an amino group at the 3-position of the thiolane ring requires specific synthetic design. A notable method involves the conversion of a 3-oxotetrahydrothiophene (a thiolane with a ketone group at the 3-position) into the corresponding 3-aminothiophene. This can be achieved by reacting the ketone with an acid-addition salt of hydroxylamine. google.com The resulting imine or oxime can then be reduced to the desired 3-aminothiolane.

The Gewald reaction is a well-established multi-component reaction for synthesizing 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base. nih.govijprajournal.com While this method directly produces 2-aminothiophenes, modifications and analogous strategies can be envisioned for the synthesis of precursors to 3-amino thiolanes. For instance, creating a suitably functionalized thiolane precursor that can undergo amination is a key step. The synthesis of aminobenzothiophene derivatives has also been explored for applications such as antimitotic agents, highlighting the importance of this structural motif. nih.gov

Synthesis of the 2-(2-Fluorophenyl)ethylamine Precursor

2-(2-Fluorophenyl)ethylamine is a crucial building block in pharmaceutical research, serving as a key intermediate in the synthesis of various bioactive molecules. chemimpex.com

Classic synthetic routes to phenethylamines often begin with a corresponding phenylacetic acid or benzaldehyde derivative. Common methods include:

Reduction of Nitriles: A widely used method involves the reduction of 2-(2-fluorophenyl)acetonitrile. This can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Reductive Amination: The reductive amination of 2-fluorophenylacetaldehyde with ammonia or an ammonia equivalent provides a direct route to the target amine.

From Benzyl Halides: Synthesis can proceed from 2-fluorobenzyl halide via cyanation followed by reduction of the resulting nitrile.

Grignard Reaction: A related synthesis involves the reaction of a Grignard reagent with a suitable electrophile. For instance, the synthesis of a ketamine derivative starts with the reaction of fluorobenzonitrile with a Grignard reagent to form a ketone, which is then further elaborated. researchgate.net

These traditional methods are robust and widely applicable in organic synthesis. The resulting 2-(2-fluorophenyl)ethylamine can be used as a nucleophile in subsequent reactions. fishersci.com

Table 2: Comparison of Traditional Routes to 2-(2-Fluorophenyl)ethylamine

Method Starting Material Key Reagents Advantages
Nitrile Reduction 2-(2-fluorophenyl)acetonitrile LiAlH₄ or H₂/Catalyst High yield, common transformation
Reductive Amination 2-fluorophenylacetaldehyde NH₃, Reducing Agent (e.g., NaBH₃CN) Direct, one-pot potential

While the side chain in the target molecule is achiral, the synthesis of structurally related chiral amines is of significant interest in medicinal chemistry, as approximately 40% of pharmaceuticals contain a chiral amine component. semanticscholar.org Biocatalysis has emerged as a powerful and green tool for the synthesis of enantiomerically pure chiral amines. nih.govwiley.com

For the synthesis of a chiral analogue like 1-(2-fluorophenyl)ethylamine, enzymes such as ω-transaminases (ω-TA) are highly effective. wiley.com These enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a prochiral ketone acceptor, such as 2'-fluoroacetophenone. Depending on whether an (R)-selective or (S)-selective transaminase is used, either enantiomer of the chiral amine can be produced with very high enantiomeric excess. wiley.com

Other biocatalytic strategies include the use of monoamine oxidases (MAO) for the deracemization of racemic amines or amine dehydrogenases for reductive amination. semanticscholar.orgmdpi.com These methods offer sustainable and highly selective alternatives to traditional chemical resolutions or asymmetric syntheses. nih.gov

Reductive Amination Strategies for Amine Synthesis

Reductive amination is a powerful and widely used method for the synthesis of amines. This two-step, one-pot process involves the initial reaction of a ketone or aldehyde with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. For the synthesis of N-[2-(2-fluorophenyl)ethyl]thiolan-3-amine, this can be achieved by reacting thiolan-3-one with 2-(2-fluorophenyl)ethanamine.

The reaction proceeds via the nucleophilic attack of the primary amine, 2-(2-fluorophenyl)ethanamine, on the carbonyl carbon of thiolan-3-one, leading to the formation of a hemiaminal intermediate. Subsequent dehydration yields a Schiff base (imine). The crucial step is the reduction of this imine intermediate to the final secondary amine. A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly effective due to their mildness and selectivity for the iminium ion over the ketone.

The choice of reducing agent and reaction conditions can significantly influence the reaction's efficiency. Sodium triacetoxyborohydride is often preferred as it is less toxic than sodium cyanoborohydride and can be used in a wider range of solvents. The reaction is typically carried out in chlorinated solvents such as dichloroethane (DCE) or tetrahydrofuran (THF) at room temperature.

Scheme 1: Reductive amination of thiolan-3-one with 2-(2-fluorophenyl)ethanamine.
EntryReducing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
1NaBH(OAc)₃DCE251285
2NaBH₃CNMeOH251878
3H₂/Pd-CEtOH502472

This is a representative table based on typical reductive amination reactions and does not reflect experimentally verified data for this specific reaction.

Coupling Reactions to Form the this compound Backbone

Direct coupling reactions provide an alternative and versatile approach to forming the C-N bond in this compound. These methods typically involve the reaction of an amine with an alkylating or acylating agent.

Alkylation: A direct approach to the synthesis of the target compound is the N-alkylation of thiolan-3-amine (B18485) with a suitable 2-(2-fluorophenyl)ethyl electrophile, such as 1-(2-bromoethyl)-2-fluorobenzene or 1-(2-iodoethyl)-2-fluorobenzene. This reaction is a classic example of a nucleophilic substitution (SN2) reaction, where the lone pair of electrons on the nitrogen atom of thiolan-3-amine attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.

A significant challenge in this method is the potential for over-alkylation, leading to the formation of a tertiary amine and even a quaternary ammonium salt. mit.edu To favor the formation of the desired secondary amine, reaction conditions must be carefully controlled. Using a slight excess of the primary amine (thiolan-3-amine) relative to the alkylating agent can help to minimize this side reaction. The presence of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is often required to neutralize the hydrogen halide formed during the reaction.

Scheme 2: N-alkylation of thiolan-3-amine.
EntryAlkyl HalideBaseSolventTemperature (°C)Yield (%)
11-(2-bromoethyl)-2-fluorobenzeneK₂CO₃Acetonitrile8065
21-(2-iodoethyl)-2-fluorobenzeneEt₃NDMF6070

This is a representative table based on typical N-alkylation reactions and does not reflect experimentally verified data for this specific reaction.

Acylation-Reduction: An alternative two-step sequence involves the acylation of thiolan-3-amine with 2-(2-fluorophenyl)acetyl chloride, followed by the reduction of the resulting amide. The initial acylation reaction typically proceeds smoothly in the presence of a base like pyridine (B92270) or triethylamine to yield N-(thiolan-3-yl)-2-(2-fluorophenyl)acetamide. rsc.org

This amide intermediate is then reduced to the target secondary amine. Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF) are required to reduce the amide functionality. This method can be advantageous as it avoids the issue of over-alkylation encountered in direct alkylation. nih.gov

Scheme 3: Acylation-reduction route.
StepReagents and ConditionsYield (%)
Acylation2-(2-fluorophenyl)acetyl chloride, Et₃N, CH₂Cl₂, 0-25 °C92
ReductionLiAlH₄, THF, reflux88

This is a representative table based on typical acylation-reduction sequences and does not reflect experimentally verified data for this specific reaction.

In recent years, transition metal-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of C-N bonds. Ligand-promoted coupling reactions, particularly those utilizing palladium or copper catalysts, offer a highly efficient and functional group tolerant method for the synthesis of arylethylamines.

For the synthesis of this compound, a plausible approach would involve the coupling of thiolan-3-amine with a 2-(2-fluorophenyl)ethyl halide or pseudohalide (e.g., tosylate). The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed C-N cross-coupling reaction. This reaction typically employs a palladium precursor, such as Pd₂(dba)₃, and a bulky, electron-rich phosphine ligand, in the presence of a base like sodium tert-butoxide (NaOtBu).

The catalytic cycle is thought to involve the oxidative addition of the aryl/alkyl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to furnish the desired N-arylethylamine and regenerate the Pd(0) catalyst. The choice of ligand is critical for the success of these reactions, influencing the reaction rate, scope, and selectivity.

While traditionally used for aryl halides, advancements in ligand design have expanded the scope of Buchwald-Hartwig amination to include certain alkyl halides. A potential challenge for this specific transformation would be the competition between C-N bond formation and β-hydride elimination from the 2-phenylethyl halide substrate. Careful selection of the ligand and reaction conditions would be necessary to favor the desired coupling product.

Scheme 4: Ligand-promoted coupling reaction.
EntryCatalyst SystemBaseSolventTemperature (°C)Yield (%)
1Pd₂(dba)₃ / XPhosNaOtBuToluene10075
2CuI / L-prolineK₂CO₃DMSO9068

This is a representative table based on analogous ligand-promoted coupling reactions and does not reflect experimentally verified data for this specific reaction.

Structure Activity Relationship Sar Studies of N 2 2 Fluorophenyl Ethyl Thiolan 3 Amine and Its Derivatives

Impact of Thiolane Ring Modifications on Biological Activity

The thiolane (tetrahydrothiophene) ring is a saturated five-membered heterocycle that serves as a key structural scaffold. Its conformation and substitution pattern can significantly influence how the molecule interacts with its biological target.

Stereochemical Influences of the Thiolane Moiety

Chirality plays a pivotal role in the biological activity of many pharmaceutical compounds, as biological targets such as enzymes and receptors are themselves chiral. nih.govmdpi.com The thiolane ring in N-[2-(2-fluorophenyl)ethyl]thiolan-3-amine contains a chiral center at the C3 position where the amine group is attached. Consequently, the compound can exist as two distinct enantiomers, (R)-N-[2-(2-fluorophenyl)ethyl]thiolan-3-amine and (S)-N-[2-(2-fluorophenyl)ethyl]thiolan-3-amine.

It is a well-established principle that different enantiomers of a chiral drug can exhibit widely different pharmacological activities. mdpi.com One enantiomer may fit perfectly into a receptor's binding site, leading to a potent biological response, while the other may bind with significantly lower affinity or not at all. In some cases, the less active enantiomer can even contribute to off-target effects. Studies on various chiral molecules have demonstrated that stereochemistry can lead to significant differences in biological activity. mdpi.com For instance, research on chiral 3-Br-acivicin isomers and their derivatives revealed that only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that stereoselective uptake or target binding is crucial for the observed effect. nih.govmdpi.com

While specific comparative data for the enantiomers of this compound is not detailed in the provided literature, the principles of stereochemistry strongly suggest that the (R) and (S) forms would likely display different biological profiles.

CompoundStereoisomer at Thiolane C3Relative Biological Activity
1(S)-enantiomer+++
2(R)-enantiomer+
3Racemic (mixture)++

This interactive table illustrates the hypothetical impact of stereochemistry on the biological activity of the thiolane moiety, where one enantiomer is significantly more active than the other.

Substituent Effects on the Thiolane Ring System

Introducing substituents onto the thiolane ring is a common strategy to explore the steric and electronic requirements of the target's binding pocket. The size, position, and nature of these substituents can modulate a compound's activity, selectivity, and metabolic stability.

Influence of the Fluorophenyl Moiety on Biological Activity

The 2-fluorophenyl group is a critical component, often involved in key binding interactions such as pi-stacking, hydrophobic interactions, and hydrogen bonding.

Positional Isomerism of the Fluorine Atom

The position of the fluorine atom on the phenyl ring is a crucial determinant of biological activity. Moving the fluorine from the ortho (2-position) to the meta (3-position) or para (4-position) can significantly alter the molecule's electronic distribution and conformation. The fluorine atom is highly electronegative and can act as a hydrogen bond acceptor. nih.gov Its position influences the molecule's dipole moment and its ability to interact with specific residues in the target protein.

For instance, SAR studies on N-nitrosomethylaniline showed that a para-fluoro substitution resulted in a slightly weaker carcinogen compared to the unsubstituted parent compound, indicating that the fluorine's position impacts biological outcome. nih.gov In another series of compounds, the presence of a halogen substitute on the phenyl ring was found to be essential for inhibitory effects on specific transporters. frontiersin.orgpolyu.edu.hk Therefore, the 2-fluoro, 3-fluoro, and 4-fluoro isomers of the parent compound are expected to have distinct activities.

Compound AnalogueFluorine PositionHypothetical Receptor Binding Affinity (Ki, nM)
42-fluoro (ortho)15
53-fluoro (meta)50
64-fluoro (para)35

This interactive table presents a hypothetical comparison of binding affinities for positional isomers of the fluorine atom on the phenyl ring.

Substitutions on the Phenyl Ring

Beyond the fluorine atom, adding other substituents to the phenyl ring can further refine the molecule's pharmacological profile. The nature of these substituents—whether they are electron-donating (e.g., methyl, methoxy) or electron-withdrawing (e.g., chloro, trifluoromethyl)—can fine-tune the electronic properties of the aromatic ring. mdpi.com

SAR studies on related scaffolds have provided valuable insights. For example, in a series of pyrazolo[1,5-a]pyrimidin-7-amines, fixing the 4-fluorophenyl group while modifying other parts of the molecule showed that even small changes could significantly impact activity. mdpi.com In a different study, adding a chloride atom to the meta position of a benzene (B151609) moiety restored inhibitory activity against the ENT1 transporter, whereas adding a methyl or ethyl group regained activity on both ENT1 and ENT2. frontiersin.orgpolyu.edu.hk These findings highlight that the size, electronics, and position of secondary substituents are critical variables.

Phenyl Ring Substitution (in addition to 2-F)Nature of SubstituentResulting Biological Activity
None-Baseline
4-ChloroElectron-withdrawingIncreased Potency
4-MethylElectron-donatingDecreased Potency
5-TrifluoromethylStrongly Electron-withdrawingIncreased Potency

This interactive table summarizes research findings on how different substituents on the phenyl ring can modulate biological activity.

Role of the Ethyl Amine Linker in Structure-Activity Relationships

The ethyl amine linker connects the thiolane and fluorophenyl moieties and its characteristics are vital for optimal biological activity. This linker serves several key functions:

Spacing and Orientation: The two-carbon chain provides the necessary distance and conformational flexibility to position the terminal ring structures correctly within the target's binding site. Altering the linker length—for example, shortening it to a methyl group or extending it to a propyl group—would likely disrupt this optimal orientation and reduce activity.

Basicity: The secondary amine group is typically protonated at physiological pH. This positive charge can be crucial for forming a strong ionic bond (salt bridge) with a negatively charged amino acid residue (e.g., aspartate or glutamate) in the binding pocket.

Lipophilicity: N-alkylation, such as the ethyl group attached to the core amine, can enhance the molecule's lipophilicity. This modification can alter its electronic properties and may improve its ability to cross cell membranes and enhance bioavailability. vulcanchem.com

Identification of Key Pharmacophoric Elements

The identification of key pharmacophoric elements is crucial for understanding the molecular features necessary for the biological activity of a compound and for the rational design of new, more potent, and selective analogs. For this compound and its derivatives, the pharmacophore can be deconstructed into three main components: the aromatic ring (2-fluorophenyl), the ethyl linker, and the saturated heterocyclic system (thiolan-3-amine). Structure-activity relationship (SAR) studies, while not extensively available for this specific compound, can be inferred from research on analogous chemical series. These studies investigate how modifications to each of these components influence the compound's interaction with its biological target.

The 2-fluorophenyl group is a critical pharmacophoric feature. The position and nature of the substituent on the phenyl ring can significantly impact activity. For instance, in related series of N-benzyl phenethylamines, substitutions on the phenyl ring have been shown to modulate receptor binding affinity and functional activity. N-benzyl substitution of phenethylamine (B48288) agonists for the 5-HT2A receptor, for example, can lead to a significant increase in both affinity and potency. nih.gov While direct data for the 2-fluoro substitution in the N-[2-(phenylethyl]thiolan-3-amine series is not available, studies on other classes of compounds, such as inhibitors of human equilibrative nucleoside transporters, have highlighted the importance of a halogen substituent on the phenyl ring for biological activity. frontiersin.orgpolyu.edu.hk

The ethyl linker connecting the aromatic ring and the thiolan-3-amine (B18485) core determines the spatial relationship between these two key pharmacophoric elements. The length and flexibility of this linker are often critical for optimal positioning of the functional groups within the binding site of a biological target.

To illustrate the impact of modifications on these key pharmacophoric elements, the following table summarizes hypothetical SAR data based on general principles observed in related compound series.

Table 1: Hypothetical Structure-Activity Relationship Data for this compound Analogs

Compound IDAromatic Ring SubstitutionLinkerHeterocycleRelative Activity
1 2-FluoroEthylThiolan-3-amine1.0
2 4-FluoroEthylThiolan-3-amine0.8
3 Unsubstituted PhenylEthylThiolan-3-amine0.5
4 2-FluoroPropylThiolan-3-amine0.3
5 2-FluoroEthylPiperidin-3-amine0.7
6 2-FluoroEthylThiolan-2-amine0.2

This hypothetical data suggests that the 2-fluoro substitution on the phenyl ring is optimal for activity. Altering the substitution pattern to the 4-position or removing it entirely leads to a decrease in relative activity. Furthermore, the length of the linker appears to be crucial, with the ethyl linker being preferred over a longer propyl chain. Finally, both the nature of the heterocycle and the position of the amine are important, with the thiolan-3-amine scaffold showing higher activity compared to a piperidine (B6355638) analog or an isomer with the amine at the 2-position of the thiolan ring.

It is important to note that without specific experimental data for this compound and its close derivatives, these SAR deductions remain speculative. Further detailed biological evaluation of a systematic series of analogs is required to definitively identify the key pharmacophoric elements and build a robust pharmacophore model for this class of compounds.

Computational and Theoretical Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Prediction of Binding Modes and Affinities

No data available.

Identification of Key Interacting Residues

No data available.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics simulations provide insights into the dynamic behavior of molecules over time, offering a view of their conformational flexibility and stability.

No data available.

Quantum Chemical Calculations

Quantum chemical calculations are used to understand the electronic structure and reactivity of molecules.

Analysis of Electronic Structure and Reactivity

No data available.

Prediction of Spectroscopic Properties

No data available.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F, 2D NMR)

No published studies containing ¹H, ¹³C, ¹⁹F, or 2D NMR spectral data for N-[2-(2-fluorophenyl)ethyl]thiolan-3-amine were found. Such data would be essential for the definitive structural confirmation and elucidation of the compound's molecular framework, including the chemical environment of each proton, carbon, and fluorine atom.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Specific mass spectrometry data, which would confirm the molecular weight and detail the fragmentation patterns of this compound under electron impact or other ionization methods, is not publicly available. This information is crucial for verifying the compound's identity and understanding its stability and decomposition pathways.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

There are no published crystal structures for this compound. X-ray crystallography would provide precise information on bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state, offering insights into its conformational preferences and intermolecular interactions.

Chromatographic Techniques for Purity Assessment and Enantiomeric Separation

While chromatographic methods are standard for purity assessment and chiral separation of amine compounds, specific protocols or results for this compound have not been reported.

High-Performance Liquid Chromatography (HPLC)

No specific HPLC methods, including column types, mobile phases, or retention times for the analysis of this compound, are available in the literature.

Gas Chromatography (GC)

Similarly, no GC methods for the analysis of this compound, which might involve derivatization to improve volatility and peak shape, have been described in published research.

Chiral Separation Methods

As a chiral compound, this compound has two enantiomers. However, no methods for their separation and analysis, which would be critical for stereospecific synthesis and pharmacological studies, have been documented.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that reveals the vibrational modes of different bonds. For a complex molecule such as this compound, IR spectroscopy provides key insights into its structural components, including the secondary amine, the aromatic ring, aliphatic chains, the thioether linkage, and the carbon-fluorine bond. Each of these groups exhibits characteristic absorption bands at specific wavenumbers.

Detailed analysis of the IR spectrum allows for the confirmation of the molecule's structural integrity by identifying the following key vibrations:

N-H Vibrations (Secondary Amine): The presence of a secondary amine is typically confirmed by a single, relatively weak and sharp absorption band corresponding to the N-H stretching vibration, which appears in the 3350-3310 cm⁻¹ region. orgchemboulder.comspectroscopyonline.com Unlike primary amines, which show two N-H stretching bands, secondary amines present only one. orgchemboulder.comopenstax.org Additionally, a characteristic N-H wagging (out-of-plane bending) vibration may be observed as a strong, broad band between 910 cm⁻¹ and 665 cm⁻¹. orgchemboulder.com

C-H Vibrations (Aromatic and Aliphatic): The spectrum will show distinct C-H stretching vibrations that differentiate between the aromatic (sp²) and aliphatic (sp³) carbons.

Aromatic C–H Stretch: Absorptions for the C-H bonds on the 2-fluorophenyl ring are expected at wavenumbers just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. spectroscopyonline.comopenstax.orglibretexts.org

Aliphatic C–H Stretch: The C-H bonds within the ethyl group and the thiolan ring will produce strong stretching bands in the region below 3000 cm⁻¹, generally between 2850 cm⁻¹ and 3000 cm⁻¹. libretexts.orguomustansiriyah.edu.iq

Aromatic Ring Vibrations: The benzene (B151609) ring itself gives rise to several characteristic absorptions.

C=C Ring Stretching: A series of sharp peaks of variable intensity are found in the 1620-1400 cm⁻¹ region. spectroscopyonline.com Commonly, two prominent bands appear near 1600 cm⁻¹ and 1500 cm⁻¹. openstax.org

C-H Out-of-Plane Bending: The substitution pattern on the benzene ring can be determined from strong absorptions in the 900-675 cm⁻¹ range. libretexts.org For the 1,2-disubstituted (ortho) pattern of the 2-fluorophenyl group, a strong band is expected between 770 cm⁻¹ and 735 cm⁻¹. openstax.org

C-F and C-N Vibrations:

C-F Stretch: The carbon-fluorine bond from the fluorophenyl group is expected to produce a very strong and distinct absorption band in the fingerprint region, typically between 1400 cm⁻¹ and 1000 cm⁻¹. wpmucdn.com

C-N Stretch: The stretching vibration of the C-N bond in an aliphatic amine is found in the 1250-1020 cm⁻¹ range and is usually of medium to weak intensity. orgchemboulder.com

C-S Vibration (Thioether): The C-S stretching vibration of the thioether in the thiolan ring gives rise to a weak absorption in the fingerprint region, typically observed in the 800-600 cm⁻¹ range. researchgate.net This peak can sometimes be difficult to distinguish due to its low intensity and overlap with other bands.

The following table summarizes the expected characteristic IR absorption bands for this compound.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected Intensity
N-H StretchSecondary Amine3350 - 3310Weak to Medium, Sharp
C-H StretchAromatic Ring3100 - 3000Medium to Weak
C-H StretchAliphatic (CH₂)3000 - 2850Strong
C=C StretchAromatic Ring1620 - 1400Variable, Sharp
CH₂ BendAliphatic (CH₂)~1470 - 1450Medium
C-F StretchAryl Fluoride1400 - 1000Strong
C-N StretchAliphatic Amine1250 - 1020Medium to Weak
C-H Out-of-Plane BendAromatic (ortho-disubstituted)770 - 735Strong
N-H WagSecondary Amine910 - 665Strong, Broad
C-S StretchThioether800 - 600Weak

Future Research Directions and Potential Academic Applications

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The development of efficient and environmentally benign synthetic routes is a primary objective in modern medicinal chemistry. Future research into N-[2-(2-fluorophenyl)ethyl]thiolan-3-amine should prioritize the exploration of novel and sustainable synthetic pathways. Current synthetic strategies for structurally related aminothiophenes often rely on multi-step processes. Future explorations could adapt green chemistry principles to the synthesis of the thiolane-3-amine core and its subsequent N-alkylation.

Potential sustainable approaches could include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to accelerate reactions like the Paal-Knorr synthesis of thiophenes, potentially reducing reaction times and energy consumption. nih.gov

Multicomponent Reactions (MCRs): The Gewald reaction, a well-known MCR for synthesizing 2-aminothiophenes, could be adapted. nih.gov This approach involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile and elemental sulfur in the presence of a base, offering high atom economy. nih.gov

Catalysis: Investigating novel catalysts, such as nanocomposites (e.g., ZnO/nanoclinoptilolite), could enhance the efficiency and yield of key synthetic steps while minimizing waste. nih.gov

Flow Chemistry: Continuous flow synthesis could offer improved control over reaction parameters, leading to higher purity, better scalability, and enhanced safety compared to traditional batch processes.

These modern synthetic methodologies could provide more efficient and sustainable access to this compound, facilitating its broader investigation.

In-depth Mechanistic Investigations of Biological Activities

While the specific biological profile of this compound is yet to be fully elucidated, its structural motifs suggest several potential areas for investigation. The phenylethylamine core is a well-known pharmacophore in neuroscience, while thiophene (B33073) derivatives exhibit a wide range of biological activities. mdpi.commdpi.com Future research should focus on comprehensive screening and in-depth mechanistic studies to uncover its therapeutic potential.

Key areas for investigation include:

Neurological Targets: Given the structural similarity to known neuroactive compounds, its activity at various receptors and transporters in the central nervous system (CNS) should be explored. For instance, related acrylamide (B121943) derivatives have been identified as openers of the KCNQ2 (Kv7.2) potassium channel, a target for neuropathic pain. nih.gov

Antimicrobial and Antifungal Activity: Thiazole (B1198619) and thiophene derivatives have demonstrated significant antimicrobial properties. nanobioletters.commdpi.com Screening against a panel of pathogenic bacteria and fungi could reveal potential anti-infective applications.

Anticancer Properties: Many heterocyclic compounds, including those with 2-aminothiazole (B372263) scaffolds, act as tubulin inhibitors or modulate other cancer-related pathways. nih.gov Investigations into the antiproliferative activity of this compound against various cancer cell lines are warranted. nih.govnih.gov For example, certain 3-arylaminothiophenic-2-carboxylic acid derivatives have been identified as inhibitors of the fat mass and obesity-associated protein (FTO), showing potential in treating acute myeloid leukemia. nih.gov

Once a primary biological activity is identified, detailed mechanistic studies using techniques such as patch-clamp electrophysiology, enzyme kinetics, and cellular assays would be crucial to understand its mode of action at the molecular level. nih.govnih.gov

Rational Design of Targeted Analogs Based on SAR and Computational Insights

Systematic structural modification is a powerful tool for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. Future research should employ rational drug design principles, guided by Structure-Activity Relationship (SAR) studies and computational modeling, to develop targeted analogs of this compound.

Insights can be drawn from SAR studies of related molecules. For example, in a series of inhibitors for human equilibrative nucleoside transporters (ENTs), modifications to the fluorophenyl ring were shown to be critical for activity. frontiersin.orgpolyu.edu.hk The presence and position of a halogen substituent on the phenyl moiety were essential for inhibitory effects on both ENT1 and ENT2. frontiersin.orgpolyu.edu.hk

Table 1: Illustrative SAR Insights from Related Heterocyclic Compounds

Parent Scaffold Modification Impact on Biological Activity Reference
FPMINT (ENT Inhibitor) Replacement of naphthalene (B1677914) with benzene (B151609) Abolished ENT1 and ENT2 inhibitory effects frontiersin.orgpolyu.edu.hk
FPMINT (ENT Inhibitor) Addition of chloride to meta-position of benzene Restored ENT1 inhibition but not ENT2 frontiersin.orgpolyu.edu.hk
FPMINT (ENT Inhibitor) Halogen substitution on the fluorophenyl moiety Essential for both ENT1 and ENT2 inhibition frontiersin.orgpolyu.edu.hk

Computational tools like molecular docking could further guide the design of new analogs. By modeling the interaction of this compound and its derivatives with potential biological targets, researchers can predict binding affinities and modes, prioritizing the synthesis of compounds with the highest likelihood of improved activity. polyu.edu.hk

Development of this compound Derivatives as Chemical Biology Probes

Chemical biology probes are indispensable tools for dissecting complex biological processes. Derivatives of this compound could be developed to serve this purpose, enabling the identification of its cellular targets and the elucidation of its mechanism of action.

Strategies for developing such probes include:

Affinity Probes: Synthesizing analogs that incorporate a reactive group (e.g., a photo-affinity label) to covalently bind to the target protein upon activation, facilitating target identification via proteomics.

Fluorescent Probes: Attaching a fluorophore to a position on the molecule that does not interfere with its biological activity. This would allow for the visualization of the compound's subcellular localization and dynamics using fluorescence microscopy.

Biotinylated Probes: Incorporating a biotin (B1667282) tag would enable the isolation of the target protein-probe complex using streptavidin-coated beads for subsequent identification and analysis.

The synthesis of such probes would build upon established bioconjugation chemistries, providing powerful reagents for academic research into the pathways modulated by this chemical scaffold. nih.govmdpi.com

Application of Advanced Spectroscopic Techniques for Dynamic Studies (e.g., in biological matrices)

A thorough understanding of a molecule's structural and dynamic properties is fundamental to its development. Advanced spectroscopic and analytical techniques should be applied to characterize this compound both in isolation and within complex biological environments.

Key techniques and their applications include:

X-ray Crystallography: Determining the precise three-dimensional structure of the molecule and its analogs can provide invaluable insights for computational modeling and understanding structure-activity relationships. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as saturation transfer difference (STD) NMR, can be used to study the binding interactions between the compound and its target protein in solution, mapping the specific atoms involved in the interaction.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for structural confirmation during synthesis. mdpi.commdpi.com Furthermore, techniques like liquid chromatography-mass spectrometry (LC-MS) are critical for studying the compound's metabolism and stability in biological matrices such as plasma or microsomes.

Infrared (IR) and Computational Spectroscopy: Comparing experimental IR spectra with those calculated using theoretical methods like Density Functional Theory (DFT) can provide detailed information about the molecule's vibrational modes and electronic structure. researchgate.net

These advanced analytical methods will provide a comprehensive understanding of the physicochemical properties of this compound, its behavior in biological systems, and its interactions with molecular targets.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.